Diethanolamine cetyl phosphate Diethanolamine cetyl phosphate
Brand Name: Vulcanchem
CAS No.: 90388-14-0
VCID: VC19384130
InChI: InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2
SMILES:
Molecular Formula: C20H46NO6P
Molecular Weight: 427.6 g/mol

Diethanolamine cetyl phosphate

CAS No.: 90388-14-0

Cat. No.: VC19384130

Molecular Formula: C20H46NO6P

Molecular Weight: 427.6 g/mol

* For research use only. Not for human or veterinary use.

Diethanolamine cetyl phosphate - 90388-14-0

Specification

CAS No. 90388-14-0
Molecular Formula C20H46NO6P
Molecular Weight 427.6 g/mol
IUPAC Name hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol
Standard InChI InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2
Standard InChI Key GKKMCECQQIKAHA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO

Introduction

Chemical Identity and Classification

Diethanolamine cetyl phosphate (CAS No. 90388-14-0) is a phospholipid-derived surfactant with a well-defined chemical profile. Its molecular structure comprises a cetyl group (C16H33) linked to a phosphate moiety, neutralized by diethanolamine. This configuration confers amphiphilicity, critical for interfacial activity in emulsions.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.90388-14-0
Molecular FormulaC20H46NO6P
Molecular Weight427.6 g/mol
IUPAC NameHexadecyl dihydrogen phosphate; 2-(2-hydroxyethylamino)ethanol
AppearanceWhite to off-white solid/creamy consistency
SolubilityDispersible in water and oils

The compound’s synthesis involves esterification of cetyl alcohol with phosphoric acid, followed by diethanolamine neutralization, yielding a stoichiometric salt. Its classification as a surfactant (HLB ~12–14) positions it within the anionic/nonionic hybrid category, enabling compatibility with diverse formulations.

Synthesis and Manufacturing Processes

Industrial production of diethanolamine cetyl phosphate follows a two-step reaction sequence:

  • Esterification: Cetyl alcohol reacts with phosphoric acid under controlled temperatures (80–100°C) to form cetyl phosphate.

    C16H33OH+H3PO4C16H33OPO3H2+H2O\text{C}_{16}\text{H}_{33}\text{OH} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_{16}\text{H}_{33}\text{OPO}_3\text{H}_2 + \text{H}_2\text{O}
  • Neutralization: Cetyl phosphate is neutralized with diethanolamine (molar ratio 1:1) at 50–60°C to yield the final product.

Table 2: Industrial Synthesis Parameters

ParameterOptimal Condition
Reaction Temperature80–100°C (Step 1); 50–60°C (Step 2)
CatalystNone required
Yield85–92%
Purity≥95% (post-purification)

Purification involves vacuum distillation to remove unreacted cetyl alcohol and diethanolamine, ensuring compliance with cosmetic-grade standards. Scalability is achieved via continuous stirred-tank reactors (CSTRs), though batch processing remains prevalent for small-scale production.

Molecular Structure and Physicochemical Properties

The compound’s amphiphilicity arises from its distinct structural regions:

  • Hydrophobic Tail: Cetyl chain (C16H33) interacts with nonpolar substances.

  • Hydrophilic Head: Phosphate-diethanolamine group engages with aqueous phases.

Table 3: Physicochemical Properties

PropertyValue
Melting Point45–55°C
Density1.05–1.10 g/cm³
Critical Micelle Concentration (CMC)0.1–0.5 mM (aqueous)
pH Stability4.0–8.5

Spectroscopic analyses (FT-IR, NMR) confirm ester and phosphate linkages, while X-ray diffraction reveals lamellar packing in crystalline states. The compound’s emulsification efficacy is pH-dependent, peaking near neutral conditions due to optimal ionization of the phosphate group.

Functional Mechanisms and Industrial Applications

Diethanolamine cetyl phosphate stabilizes oil-in-water emulsions by reducing interfacial tension (≤25 mN/m). Its mechanism involves:

  • Adsorption at oil-water interfaces.

  • Formation of steric and electrostatic barriers against droplet coalescence.

Table 4: Applications by Industry

IndustryUse Case
CosmeticsCreams, lotions, sunscreens (5–10% w/w)
PharmaceuticalsTopical ointments, transdermal patches
Industrial LubricantsEmulsifiable oils, cutting fluids

In sunscreens, the compound enhances SPF efficacy by homogenizing titanium dioxide dispersion, reducing whitening effects. Recent advances include nanoemulsion drug delivery systems, where it improves bioavailability of hydrophobic APIs (e.g., paclitaxel).

AgencyRecommendation
U.S. FDA≤5% in leave-on products
European SCCSAvoid with nitrosating agents
California Prop 65Carcinogen warning required

Formulators must adhere to Good Manufacturing Practices (GMP) to limit diethanolamine residues (<1 ppm) and contaminants . Alternatives like cetearyl glucoside are recommended for sensitive applications.

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